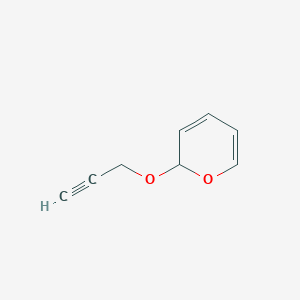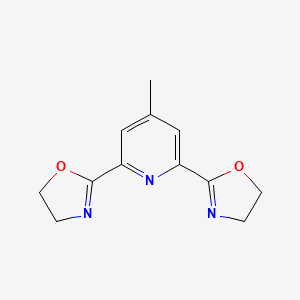
2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine is a chemical compound that features a pyridine ring substituted with two oxazoline groups at the 2 and 6 positions and a methyl group at the 4 position. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine typically involves the reaction of a pyridine derivative with oxazoline precursors. One common method starts with 4-methyl-2,6-dibromopyridine, which undergoes a nucleophilic substitution reaction with 2-oxazoline under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.
Substitution: The methyl group and oxazoline rings can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of advanced materials, including polymers and supramolecular structures.
作用機序
The mechanism of action of 2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and oxazoline rings. This coordination can influence the reactivity and stability of the metal complexes formed, making it a valuable ligand in catalysis and material science .
類似化合物との比較
Similar Compounds
2,6-Bis(4,5-dihydro-4-phenyl-2-oxazolyl)pyridine: This compound features phenyl groups instead of methyl groups, which can affect its steric and electronic properties.
2,6-Bis(4,5-dihydro-4-tert-butyl-2-oxazolyl)pyridine: The presence of tert-butyl groups provides increased steric hindrance and hydrophobicity.
Uniqueness
2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects. This makes it particularly effective as a ligand in catalysis and coordination chemistry, where precise control over reactivity and selectivity is required .
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
2-[6-(4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H13N3O2/c1-8-6-9(11-13-2-4-16-11)15-10(7-8)12-14-3-5-17-12/h6-7H,2-5H2,1H3 |
InChIキー |
ROMUOMBXNUEJHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)C2=NCCO2)C3=NCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


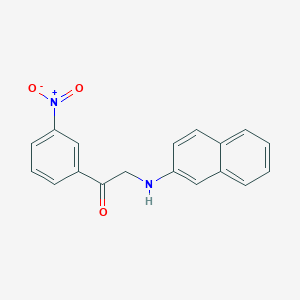
![2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14790999.png)
![(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B14791005.png)
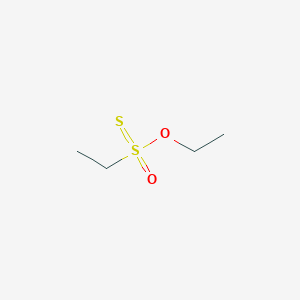
![sodium;2-[(8S,10S,14S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B14791011.png)
![(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B14791016.png)
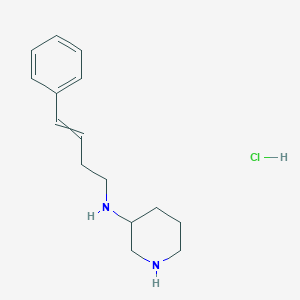

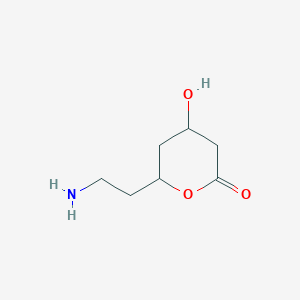
![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14791040.png)
![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
